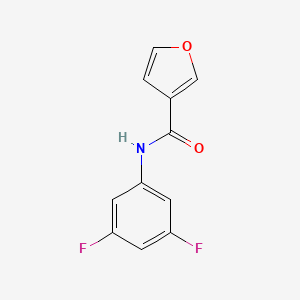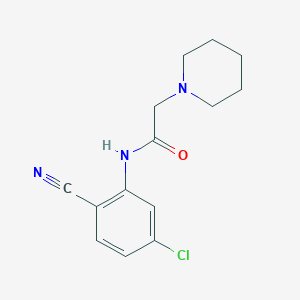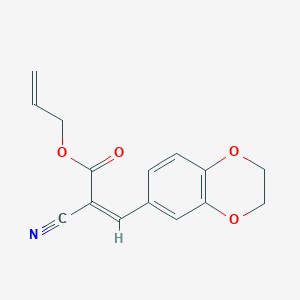![molecular formula C16H19N3O B7480211 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, also known as CPP or CPPene, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation. In
Mécanisme D'action
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in lab experiments is its specificity for CK2, which allows for the study of the role of CK2 in various cellular processes. However, one limitation is that 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be toxic at high concentrations, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in combination with other anti-cancer agents may enhance its anti-tumor effects. Finally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in animal models of cancer and other diseases may provide valuable insights into its therapeutic potential.
In conclusion, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a small molecule inhibitor that has been extensively studied in scientific research due to its ability to inhibit CK2. It has been shown to have anti-tumor effects, inhibit angiogenesis, and have anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile that hold promise for its potential therapeutic applications.
Méthodes De Synthèse
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 4-bromomethyl-benzonitrile with 1-cyclopropanecarbonyl-piperazine in the presence of a palladium catalyst. Other methods include the use of 1,4-dibromobutane and cyanide to form the nitrile group, followed by reaction with piperazine and cyclopropanecarbonyl chloride.
Applications De Recherche Scientifique
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied in scientific research due to its ability to inhibit CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of bacteria, viruses, and parasites.
Propriétés
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-14-3-1-2-4-15(14)12-18-7-9-19(10-8-18)16(20)13-5-6-13/h1-4,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZSIYXBWPVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)



![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)

![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)